(4-Propyl-1,2,3-thiadiazol-5-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
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Overview
Description
(4-Propyl-1,2,3-thiadiazol-5-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a complex organic compound featuring multiple heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Propyl-1,2,3-thiadiazol-5-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone typically involves multi-step organic synthesis. The process begins with the preparation of the individual heterocyclic components:
Synthesis of 4-Propyl-1,2,3-thiadiazole: This can be achieved through the cyclization of appropriate thiosemicarbazide derivatives under oxidative conditions.
Synthesis of 3-(pyrazin-2-yl)-1,2,4-oxadiazole: This involves the reaction of pyrazinecarboxylic acid hydrazide with an appropriate nitrile oxide.
These intermediates are then coupled through a series of condensation reactions, often involving the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalytic amounts of DMAP (4-dimethylaminopyridine).
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. Solvent selection and recycling, as well as the use of green chemistry principles, would be critical to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiadiazole ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the methylene bridge.
Common Reagents and Conditions
Oxidizing Agents: m-CPBA (meta-chloroperoxybenzoic acid) for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) for reduction reactions.
Nucleophiles: Alkyl halides or amines for substitution reactions.
Major Products
Sulfoxides and Sulfones: From oxidation of the thiadiazole ring.
Amines: From reduction of the oxadiazole ring.
Substituted Piperidines: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its multiple heterocyclic rings make it a versatile intermediate in organic synthesis.
Biology
Biologically, (4-Propyl-1,2,3-thiadiazol-5-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is investigated for its potential as a pharmacophore in drug design. Its structure suggests it could interact with various biological targets, making it a candidate for antimicrobial or anticancer agents.
Medicine
In medicine, the compound’s potential therapeutic effects are explored, particularly its ability to modulate biological pathways involved in disease. Its heterocyclic rings are often found in bioactive molecules, suggesting potential efficacy in treating various conditions.
Industry
Industrially, this compound could be used in the development of new materials with specific electronic or optical properties, given the presence of multiple heteroatoms and conjugated systems.
Mechanism of Action
The mechanism by which (4-Propyl-1,2,3-thiadiazol-5-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The thiadiazole and oxadiazole rings can participate in hydrogen bonding and π-π interactions, facilitating binding to biological macromolecules. This interaction can modulate the activity of these targets, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (4-Methyl-1,2,3-thiadiazol-5-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
- (4-Ethyl-1,2,3-thiadiazol-5-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
Uniqueness
The uniqueness of (4-Propyl-1,2,3-thiadiazol-5-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone lies in its specific substitution pattern, which can influence its reactivity and binding properties. The propyl group on the thiadiazole ring may enhance lipophilicity, potentially improving membrane permeability and bioavailability compared to its methyl or ethyl analogs.
Properties
IUPAC Name |
(4-propylthiadiazol-5-yl)-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O2S/c1-2-4-13-16(28-24-22-13)18(26)25-8-3-5-12(11-25)9-15-21-17(23-27-15)14-10-19-6-7-20-14/h6-7,10,12H,2-5,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHLVNSVIYKPPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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